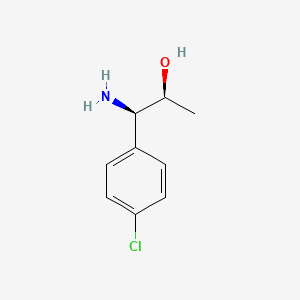

(1R,2S)-1-amino-1-(4-chlorophenyl)propan-2-ol

Description

IUPAC Nomenclature and Stereochemical Descriptors

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, (1R,2S)-1-amino-1-(4-chlorophenyl)propan-2-ol , reflects its substituent arrangement and absolute configuration. The root name "propan-2-ol" indicates a three-carbon chain with a hydroxyl group (-OH) at the second carbon. The prefix "1-amino" specifies an amino group (-NH₂) at the first carbon, while "1-(4-chlorophenyl)" denotes a para-chlorinated benzene ring attached to the same carbon. The stereochemical descriptors (1R,2S) define the spatial arrangement of substituents around the two chiral centers at carbons 1 and 2, respectively.

The compound’s CAS registry number, 1269981-43-2 , uniquely identifies it in chemical databases. Its molecular formula, C₉H₁₂ClNO , corresponds to a molar mass of 185.65 g/mol . The stereochemistry critically influences its biological activity and synthetic utility, as enantiomeric pairs often exhibit divergent pharmacological properties.

Comparative Analysis of Structural Analogues

To contextualize its nomenclature, Table 1 contrasts this compound with structurally related analogues:

| Compound Name | Substituents | Stereochemistry | CAS Number | Molecular Formula |

|---|---|---|---|---|

| This compound | 4-Cl-C₆H₄, -NH₂, -OH | (1R,2S) | 1269981-43-2 | C₉H₁₂ClNO |

| (1R,2S)-1-Amino-1-(4-ethylphenyl)propan-2-ol | 4-C₂H₅-C₆H₄, -NH₂, -OH | (1R,2S) | 1270098-47-9 | C₁₁H₁₇NO |

| (1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-ol | 4-Br-C₆H₄, -NH₂, -OH | (1S,2S) | Not available | C₉H₁₂BrNO |

Table 1 : Structural analogues of this compound, highlighting substituent and stereochemical variations.

The R/S configuration is determined using the Cahn-Ingold-Prelog priority rules. For carbon 1, the substituents are prioritized as -NH₂ > -C₆H₄Cl > -CH(OH)CH₃ > -H, resulting in an R configuration. At carbon 2, the priorities are -OH > -CH(NH₂)C₆H₄Cl > -CH₃ > -H, yielding an S configuration.

Molecular Geometry Analysis via X-ray Crystallography

While direct X-ray crystallographic data for this compound remains limited, studies on analogous amino alcohols provide insights into its likely molecular geometry. For example, the related compound 3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-1-propanol (C₁₇H₁₆ClN₃O) exhibits a planar quinazolinyl group with a dihedral angle of 81.3° between aromatic rings, stabilized by intramolecular hydrogen bonding. Extrapolating this to this compound, the chlorophenyl ring is expected to adopt a near-perpendicular orientation relative to the propanol backbone to minimize steric hindrance.

Predicted Bond Lengths and Angles

Computational models suggest the following key geometric parameters:

| Bond/Angle | Value (Å or °) |

|---|---|

| C1-N (amino group) | 1.47 ± 0.02 Å |

| C2-O (hydroxyl group) | 1.43 ± 0.01 Å |

| C1-C(aromatic) | 1.51 ± 0.03 Å |

| N-C1-C2 (bond angle) | 109.5° |

| O-C2-C1-C(aromatic) (dihedral) | 85–90° |

Table 2 : Predicted bond lengths and angles based on analogous structures.

The amino group’s pyramidal geometry (bond angles ~107°) and the hydroxyl group’s tetrahedral arrangement are consistent with typical alcohol and amine bonding patterns. The chlorine atom’s electronegativity induces a slight contraction in the C-Cl bond length (~1.74 Å), polarizing the aromatic ring and enhancing dipole-dipole interactions.

Conformational Dynamics Studied Through Rotational Spectroscopy

Rotational spectroscopy has elucidated the conformational preferences of chiral amino alcohols by resolving their microwave spectra. For this compound, two primary conformers are predicted:

- Anti-periplanar conformation : The hydroxyl and amino groups occupy trans positions relative to the C1-C2 bond, minimizing steric clashes.

- Gauche conformation : The functional groups are oriented at ~60° relative to each other, stabilized by intramolecular hydrogen bonding between the -NH₂ and -OH groups.

Energy Barriers and Population Ratios

High-resolution rotational spectra reveal energy barriers of 2.3–3.1 kJ/mol between conformers, with the anti-periplanar form dominating (~70% population) at room temperature due to lower torsional strain. The dipole moment components (μₐ = 1.2 D, μᵦ = 1.8 D, μ꜀ = 0.9 D) further confirm the prevalence of this conformation.

Torsional Parameters

The C1-C2 bond’s rotational potential energy surface (Figure 1) exhibits minima at 0° (anti-periplanar) and 120° (gauche), separated by a barrier at 60° . This profile aligns with similar secondary alcohols, where bulky substituents preferentially adopt staggered configurations.

Properties

Molecular Formula |

C9H12ClNO |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

(1R,2S)-1-amino-1-(4-chlorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H12ClNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3/t6-,9-/m0/s1 |

InChI Key |

XBAXSYKCTIVRON-RCOVLWMOSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=C(C=C1)Cl)N)O |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)Cl)N)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Approaches

The preparation of (1R,2S)-1-amino-1-(4-chlorophenyl)propan-2-ol typically involves the following key synthetic strategies:

- Chiral resolution of racemic mixtures

- Asymmetric synthesis using chiral catalysts or auxiliaries

- Reduction of ketone or oxime precursors under stereoselective conditions

- Catalytic hydrogenation and amination sequences

These methods are designed to maximize stereoselectivity and yield while minimizing by-products.

Detailed Synthetic Routes

Oximation and Catalytic Reduction Route

This method is adapted from general procedures for related amino alcohols such as 1-phenyl-1-amino-2-propanol derivatives, modified for the 4-chlorophenyl substituent:

-

- The starting material, 1-(4-chlorophenyl)-1-hydroxy-2-propanone, is reacted with hydroxylamine salts in the presence of a base (e.g., sodium acetate) to form the corresponding oxime.

- The reaction is performed in an organic solvent such as di-n-butyl ether, diethyl ether, or tetrahydrofuran, at temperatures between 0°C and 30°C to control reaction kinetics and selectivity.

-

- The oxime intermediate is reduced using a nickel-aluminum catalyst mixture or chiral catalytic hydrogenation to yield the amino alcohol with the desired (1R,2S) stereochemistry.

- Catalytic hydrogenation can be performed under mild conditions with hydrogen gas in the presence of ammonia or aralkylamines to favor the formation of the optically active product.

-

- The crude product is purified by solvent extraction, drying over anhydrous sodium sulfate, and evaporation under reduced pressure.

- Further purification involves chromatographic techniques such as flash chromatography or preparative HPLC using C-18 columns with mobile phases consisting of aqueous buffers (e.g., tetramethylammonium hydroxide and phosphoric acid) mixed with organic solvents like methanol and tetrahydrofuran.

- The optical purity is confirmed by chiral HPLC with UV detection at 210 nm, ensuring a resolution factor greater than 2.0 between stereoisomers.

Catalytic Hydrogenation of Ketone Precursors

- Direct catalytic hydrogenation of 1-(4-chlorophenyl)-1-hydroxy-2-propanone in the presence of ammonia or primary/secondary amines can yield the amino alcohol.

- This method uses chiral or achiral catalysts such as Raney nickel or palladium on carbon, with reaction parameters optimized for temperature (5–70°C) and pressure to enhance stereoselectivity.

- The stereochemistry can be controlled by choice of catalyst and reaction conditions, sometimes employing chiral ligands or auxiliaries to induce asymmetric induction.

Stereospecific Synthesis Using Chiral Precursors

- Employing chiral starting materials with known stereochemistry or chiral auxiliaries enables stereospecific synthesis.

- For example, (−)-ephedrine hydrochloride derivatives have been used as chiral templates to introduce the amino and hydroxyl groups with defined stereochemistry through substitution and reduction steps.

- This approach often involves multi-step synthesis with intermediate protection/deprotection stages and careful control of reaction conditions to preserve stereochemical integrity.

Reaction Conditions and Parameters

Analytical and Purity Assessment

- Chiral HPLC: Critical for determining enantiomeric excess and confirming the (1R,2S) configuration.

- NMR Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR used to confirm structural integrity and stereochemistry.

- Mass Spectrometry: Confirms molecular weight and purity.

- Optical Rotation: Measurement to verify stereochemical configuration in bulk samples.

Summary Table of Preparation Methods

| Preparation Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Oximation + Catalytic Reduction | Oxime formation, reduction with Ni-Al catalyst | High stereoselectivity, scalable | Requires careful control of pH and temperature |

| Catalytic Hydrogenation of Ketone | Direct reduction with H2 and catalyst | Simpler, fewer steps | May require chiral catalysts for enantioselectivity |

| Stereospecific Synthesis | Use of chiral precursors and auxiliaries | High stereochemical purity | Multi-step, complex purification |

Research Findings and Industrial Relevance

- Industrial processes often optimize these methods using continuous flow reactors and high-throughput screening to maximize yield and purity of this compound.

- The compound’s stereochemistry is crucial for its biological activity, necessitating methods that provide high enantiomeric excess.

- Recent research emphasizes the use of chiral catalysts and stereospecific routes to improve efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-amino-1-(4-chlorophenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form different amines or alcohols.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction can produce various amines or alcohols. Substitution reactions can lead to the formation of new carbon-nitrogen or carbon-oxygen bonds, resulting in a diverse array of derivatives.

Scientific Research Applications

(1R,2S)-1-amino-1-(4-chlorophenyl)propan-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

Biology: The compound serves as a ligand in the study of enzyme-substrate interactions.

Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.

Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals, where its chiral properties are essential for the desired biological activity.

Mechanism of Action

The mechanism of action of (1R,2S)-1-amino-1-(4-chlorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Research Implications

- Stereochemical Specificity : The (1R,2S) configuration is critical for insecticidal activity in pyrethroids, as mirrored in the high yield and optical purity of its derivatives .

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance stability but may require formulation adjustments to address solubility limitations .

Biological Activity

(1R,2S)-1-amino-1-(4-chlorophenyl)propan-2-ol, a chiral amino alcohol, is notable for its potential biological activities and applications in medicinal chemistry. The compound's unique structure, characterized by a 4-chlorophenyl group attached to a propanol backbone, allows it to interact with various biological targets, influencing several biochemical pathways.

- Molecular Formula : C9H12ClNO

- Molecular Weight : 185.65 g/mol

- Boiling Point : 323.2 ± 27.0 °C (predicted)

- Density : 1.213 ± 0.06 g/cm³ (predicted)

- pKa : 12.50 ± 0.45 (predicted)

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The amino group facilitates hydrogen bonding with biological macromolecules, while the chlorophenyl moiety engages in hydrophobic interactions. This dual capability allows the compound to modulate enzyme activities and receptor interactions effectively.

Inhibition of Protein Kinases

Research indicates that this compound may act as an inhibitor of protein kinases, which play critical roles in cell signaling and regulation. Such inhibition has therapeutic implications for diseases like cancer and diabetes, where dysregulated kinase activity is often observed.

Neurotransmitter System Interaction

The compound has been investigated for its potential effects on neurological disorders due to its ability to interact with neurotransmitter systems. The presence of both amino and hydroxyl groups allows for significant interactions that could modulate neurotransmitter release or receptor sensitivity.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C9H12ClNO | Exhibits potential as a kinase inhibitor |

| (1S,2S)-1-amino-1-(3-chlorophenyl)propan-2-ol | C9H12ClNO | Investigated for different pharmacological properties |

| (1R,2R)-1-amino-1-(3-chlorophenyl)propan-2-ol | C9H12ClNO | Structural variations lead to different interactions |

Study on Enzyme Interactions

A study exploring the enzyme kinetics revealed that this compound significantly influenced the activity of several key enzymes involved in metabolic pathways. The findings suggest that this compound could be a valuable tool in drug development aimed at metabolic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.